Product packaging for Khellactone(Cat. No.:CAS No. 518-76-3)

Khellactone

Cat. No.: B1197619
CAS No.: 518-76-3
M. Wt: 262.26 g/mol
InChI Key: HKXQUNNSKMWIKJ-UHFFFAOYSA-N
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Description

Khellactone (CAS 24144-61-4) is a coumarin-type natural compound with significant research interest due to its multi-target biological activities. It serves as a core structure for derivatives and is investigated primarily in immunology and oncology research. Studies indicate that cis-khellactone acts as a competitive soluble epoxide hydrolase (sEH) inhibitor (IC50 = 3.1 ± 2.5 µM; Ki = 3.5 µM), a mechanism that supports the maintenance of anti-inflammatory epoxyeicosatrienoic acids (EETs) . This suggests its potential application in researching cardiovascular and inflammatory diseases. In cancer research, cis-khellactone demonstrates broad anti-proliferative effects across various human breast and cervical cancer cell lines, inducing multiple programmed cell death pathways (apoptosis, autophagy, and necrosis/necroptosis) while showing minimal effects on normal cells like MCF10A . Furthermore, this compound derivatives, particularly cis-isomers, exhibit antagonistic activity against Platelet-Activating Factor (PAF), histamine, and leukotriene D4, indicating potential for allergy and inflammation research . This compound and its esters are also investigated for their antiobesity potential, as they inhibit triacylglycerol accumulation in differentiated 3T3-L1 adipocytes . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O5 B1197619 Khellactone CAS No. 518-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXQUNNSKMWIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-76-3
Record name Khellactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KHELLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR04OK5S60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Isolation and Structural Elucidation Methodologies of Khellactone and Its Analogues

Advanced Analytical and Spectroscopic Approaches for Structural Characterization

Carbon-13 NMR (¹³C-NMR)

Mass Spectrometry (MS)

Mass Spectrometry (MS) serves as a pivotal technique in the structural elucidation of khellactone (B107364) and its analogues, primarily due to its ability to precisely determine molecular weight and provide insightful fragmentation patterns nih.govnih.govctdbase.org. High-resolution mass spectrometers, such as Q-ToF (time-of-flight) instruments coupled with electrospray ionization (ESI), are commonly employed to achieve accurate mass measurements, enabling the confident assignment of molecular formulas nih.gov.

The application of tandem MS (MSn) is particularly valuable for detailed structural characterization, as it involves the fragmentation of intact molecular ions or protonated/deprotonated molecules into key product ions ctdbase.org. For this compound esters, MS fragmentation analysis can specifically determine the position of substituents at the C-3 and C-4 positions, often negating the need for additional HMBC (Heteronuclear Multiple Bond Correlation) nuclear magnetic resonance measurements nih.gov. This capability is crucial for distinguishing between isomers and confirming the attachment points of various acyl groups found in this compound analogues nih.govuni-freiburg.de. The high sensitivity of MS also allows for the analysis of low-level analytes within complex matrices, especially when combined with separation techniques like Ultra-Performance Liquid Chromatography (UPLC) nih.gov.

X-ray Crystallography

X-ray crystallography is an indispensable technique for unequivocally determining the three-dimensional structure and absolute configuration of complex organic molecules, including this compound derivatives uni.lunih.gov. This method provides precise information on atomic positions, bond lengths, and bond angles, offering a definitive structural assignment that complements other spectroscopic data uni.lu.

For diacyl this compound esters, where the determination of absolute configuration can be challenging due due to the absence of a free hydroxyl group, X-ray diffraction analysis has been successfully applied nih.govuni.luchem960.comchem960.comchem960.comneobioscience.comnih.gov. For instance, the (3'S,4'S) absolute configuration of certain this compound derivatives has been confirmed through single-crystal X-ray diffraction analysis uni.lu. This technique is particularly powerful when suitable single crystals can be obtained, providing direct evidence of the stereochemical arrangement. The conformation of the dihydropyrano ring in compounds like cis-3',4'-disenecioylthis compound has also been elucidated using X-ray crystallographic analysis nih.gov.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to assign the absolute configurations of chiral molecules, including angular dihydropyranocoumarins like this compound esters nih.govuni.luchem960.comchem960.comchem960.comneobioscience.comnih.gov. ECD spectra provide information about the electronic transitions of a molecule in the presence of circularly polarized light, which are sensitive to the molecule's three-dimensional arrangement.

For this compound esters, specific patterns in their ECD spectra can be correlated with their absolute configurations. For example, if a this compound ester exhibits negative ECD Cotton effects at approximately 220 nm and 320 nm, combined with a NOESY (Nuclear Overhauser Effect Spectroscopy) correlation between H-3' and H-4' and a 3J3',4' coupling constant value ranging from 4.6 to 5.0 Hz, its absolute configuration can be identified as (3'S,4'S), irrespective of the nature of the substituents at C-3' and C-4' uni.lu. This method is particularly useful for confirming configurations when X-ray crystallography is not feasible due to difficulties in obtaining suitable crystals nih.gov.

Determination of Absolute Configuration

The determination of the absolute configuration of this compound and its analogues is crucial due to the presence of chiral centers, typically at the C-3' and C-4' positions of the dihydropyranocoumarin moiety uni.lunih.gov. Various methods are employed to ascertain these configurations, especially for compounds that exist as enantiomers or diastereoisomers nih.gov.

Mosher's Method

Mosher's method, or the modified Mosher's method, is a widely used technique for determining the absolute configuration of chiral secondary alcohols nih.govuni.lu. This method involves derivatization of the hydroxyl group with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride to form diastereomeric esters. The differences in the 1H NMR chemical shifts (Δδ values) of the protons near the chiral center in these diastereomers are then analyzed to deduce the absolute configuration uni.lu.

For monoacylkhellactones, which possess a free hydroxyl group, Mosher's method can be directly applied to easily determine their absolute configurations nih.gov. However, for diacyl this compound esters, the absence of a free hydroxyl group necessitates a preliminary step: partial alkaline hydrolysis. This hydrolysis releases a hydroxyl group, allowing for subsequent MTPA esterification and application of Mosher's method to define the absolute configurations at C-3' and C-4' nih.govuni.lu.

Chiral Chromatography for Enantiomeric Analysis (e.g., Online Solid Phase Extraction-Chiral LC-MS/MS)

Chiral chromatography is a fundamental technique for separating and analyzing enantiomers of this compound and its analogues, which often exist as racemic or scalemic mixtures nih.govnih.govnih.gov. Techniques such as Chiral High-Performance Liquid Chromatography (HPLC) are routinely employed for this purpose nih.govuni.luchem960.com.

Advanced methods like online solid phase extraction-chiral high-performance liquid chromatography-tandem mass spectrometry (online SPE-chiral LC-MS/MS) have been developed for the simultaneous and enantiospecific quantification of this compound derivatives and their metabolites in complex biological samples, such as rat plasma nih.gov. This integrated approach offers high selectivity, enantiospecificity, and sensitivity, making it a preferred analytical tool for in vivo studies of chiral drugs nih.gov. Furthermore, chiral LC-MS/MS, when combined with enzymatic hydrolysis, can be used to determine the absolute configurations of angular-type pyranocoumarins by comparing the resulting cis-khellactone metabolite with known (+)- and (-)-cis-khellactone standards nih.gov. Reverse-phase HPLC (RP-HPLC) analysis using MTPA esters can also serve as an alternative method to confirm the existence of enantiomers without extensive screening of various chiral-selective columns nih.govuni.lu.

Stereochemical Purity Assessment

Assessing the stereochemical purity of this compound and its analogues is critical, particularly given that biologically active molecules often exist in enantiomerically pure forms, and different enantiomers can exhibit distinct biological activities nih.gov. Chiral chromatography, especially Chiral HPLC with specific columns (e.g., Chiralpak AS-H), is the primary method used for this assessment.

This technique allows for the separation of enantiomers, and the enantiomeric excess (ee) can be determined by quantifying the proportions of each enantiomer in a sample. For example, 4-methyl-(3'S,4'S)-(-)-cis-khellactone derivatives have been analyzed for their enantiomeric purity using Chiral Pak AS-H columns, with reported ee values up to 87%. The ability to accurately determine enantiomeric purity is vital for quality control and for ensuring the consistency of natural product isolates and synthesized derivatives.

Chemical Synthesis Strategies and Derivatization of Khellactone Scaffolds

Development of Novel Khellactone (B107364) Derivatives

Strategies for Structural Modification

Introduction of Cyano and Hydroxymethyl Groups

The introduction of cyano and hydroxymethyl groups onto the this compound scaffold represents a key strategy in derivatization, often aimed at enhancing the compound's physicochemical and biological properties. For instance, the derivatization of this compound analogues, such as 3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK), has been explored to improve water solubility and oral bioavailability targetmol.comctdbase.org.

A notable example involves the synthesis of 3-hydroxymethyl-4-methyl-DCK (HMDCK), which exhibited significant anti-HIV activity in H9 lymphocytes and primary peripheral blood mononuclear cells targetmol.com. This hydroxymethylated derivative demonstrated increased water solubility compared to its parent compound, 4-methyl-DCK, and retained potent biological activity targetmol.com. The introduction of a hydroxymethyl group is a simple chemical reaction that can lead to beneficial changes in physical-chemical properties and improved biological activity, potentially due to increased hydrophilicity cmdm.tw.

Similarly, the introduction of a cyano group has proven effective in enhancing the properties of this compound derivatives. For example, (3′R,4′R)-3-cyanomethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (3-cyanomethyl-4-methyl-DCK) showed promising anti-HIV activity nih.govchem960.com. The cyano group is known for its metabolic stability and ability to form hydrogen bonds, which can dramatically increase the binding affinity of a compound to its target nih.gov. This strategic modification at the 3-position of the coumarin (B35378) ring can lead to improved potency in new DCK analogues targetmol.com.

Stereocontrolled Synthesis of Specific Stereoisomers

The biological activity of this compound derivatives is often highly dependent on their stereochemistry, necessitating the development of stereocontrolled synthetic routes to access specific enantiomers and diastereomers. Key stereoisomers of interest include those with (3′R,4′R) and (3′S,4′S) configurations.

For the synthesis of cis-khellactone derivatives, particularly those with the (3′S,4′S) configuration, asymmetric dihydroxylation reactions have been successfully employed. For instance, the oxidation of 4-methylseselin with osmium tetroxide (OsO4) in the presence of chiral catalysts like (DHQD)2-PYR has yielded cis-diols with an S,S configuration and high enantiomeric excess (e.g., >86% ee). New routes to (-)-cis-khellactone and (-)-trans-khellactone have also been developed using catalytic enantioselective cis-dihydroxylation. The stereocontrolled synthesis of (3′R,4′R)-(+)-cis-khellactone derivatives has also been a focus of research, particularly for compounds exhibiting anti-HIV activity targetmol.com.

Synthetic Methodology Development and Optimization

Furthermore, novel synthetic routes have been explored, such as the one-pot, three-component reaction for synthesizing new this compound-type compounds. This method involves the reaction of Meldrum's acid, aryl aldehydes, and 5,7-dihydroxy benzopyrone derivatives in the presence of a catalytic amount of potassium hydroxide, yielding the desired compounds in good to excellent yields under refluxing methanol.

Modified protocols for the diastereoselective synthesis of trans-2,3-dihydrofuro[3,2-c]coumarins have also been developed. These protocols often involve one-pot multicomponent reactions using aromatic aldehydes, 4-hydroxycoumarin, and α-tosyloxyacetophenones, providing a more efficient alternative to existing methods. The continuous development and optimization of these synthetic methodologies are crucial for accessing diverse this compound derivatives and facilitating further research into their therapeutic potential.

Structure Activity Relationship Sar Investigations of Khellactone Derivatives

Structure-Metabolism Relationships

The metabolic fate of Khellactone (B107364) derivatives is significantly influenced by their structural characteristics, including polarity, the nature of acyl groups at the C-3′ and C-4′ positions, the configuration at C-3′ and C-4′, and the moieties substituted at the C-3 and C-4 positions of the this compound core. mdpi.comnih.gov The primary metabolic pathways identified for KDs include hydrolysis, oxidation, acyl migration, and glucuronidation. These transformations are primarily mediated by carboxylesterases (CEs), cytochrome P450 3A (CYP3A), and UDP-glucuronosyltransferases (UGTs). mdpi.comnih.gov

Hydrolysis

Hydrolysis is a principal metabolic pathway for KDs, particularly due to the presence of two acyloxy groups. mdpi.comnih.gov For instance, praeruptorin A (PA), a natural this compound derivative, undergoes hydrolysis-initiated metabolic pathways. mdpi.comnih.gov This enzymatic hydrolysis typically breaks ester bonds without altering the absolute configuration of the stereogenic carbons. mdpi.comsemanticscholar.org Studies have shown that after oral administration of PA enantiomers or racemic PA, the prototypes are difficult to detect, while cis-khellactone enantiomers (dCK and lCK) are observed as dominant PA-derived components. nih.gov Similarly, dCK and lCK, along with their diastereoisomer (+)-trans-khellactone (dTK), have been detected as primary components derived from Peucedani Radix extract in rats following oral administration. nih.gov

Acyl Migration and Glucuronidation

Acyl migration has also been reported as a metabolic pathway for KDs. mdpi.comnih.gov Furthermore, glucuronidation, a Phase II conjugation reaction, can occur, especially when dissociative hydroxyl groups are present in the chemical structure. mdpi.comrsc.org UDP-glucuronosyltransferases (UGTs) mediate these glucuronidation reactions. mdpi.comnih.gov For instance, glucuronidated products of this compound have been observed in urine and feces. rsc.org

Structural Determinants of Metabolic Profiles

The metabolic profiles of this compound derivatives are profoundly influenced by specific structural features:

Polarity: The polarity of the compound plays a determinant role in its metabolic fate. mdpi.comnih.gov

Acyl Groups at C-3′ and C-4′: The nature of the acyl groups substituted at the C-3′ and C-4′ positions is a key factor. mdpi.comnih.gov These substituents are determinant factors for the metabolic properties, including the pathway and extent of metabolism. researchgate.net

Configuration at C-3′ and C-4′: The stereochemical configuration at C-3′ and C-4′ also significantly impacts the metabolic profiles. mdpi.comnih.gov

This intricate relationship between structure and metabolism highlights the challenges in developing this compound derivatives with improved bioavailability and metabolic stability.

Table 1: Key Metabolic Pathways and Influencing Structural Features of this compound Derivatives

Metabolic PathwayPrimary Enzymes/MediatorsKey Structural Features Influencing MetabolismExamples/Notes
HydrolysisCarboxylesterases (CEs)Presence of acyloxy groups at C-3′ and C-4′Praeruptorin A (PA) hydrolyzing to cis-khellactone enantiomers. mdpi.comnih.gov
OxidationCytochrome P450 3A (CYP3A)Side chains at C-3′ and C-4′; Lipophilic moieties (e.g., camphanoyl groups). mdpi.comresearchgate.netnih.gov3′,4′-di-O-(-)-camphanoyl-(+)-cis-khellactone (DCK) undergoes rapid oxidation on camphanoyl moieties. nih.gov
Acyl MigrationNot explicitly specifiedNot explicitly specifiedReported as a primary metabolic pathway. mdpi.comnih.gov
GlucuronidationUDP-glucuronosyltransferases (UGTs)Presence of dissociative hydroxyl groups. mdpi.comrsc.orgGlucuronidated products observed in biological samples. rsc.org
Overall Metabolic ProfileCYP3A4, UGT1A1, P-gp, MDR2Polarity; Acyl groups at C-3′ and C-4′; Configuration of C-3′ and C-4′; Moieties at C-3 and C-4. mdpi.comnih.govExtensive metabolism leads to poor oral bioavailability. mdpi.comnih.govresearchgate.net

Molecular and Cellular Mechanisms of Khellactone S Biological Activities in Vitro and Preclinical Models

Anti-Cancer and Anti-Proliferative Mechanisms

Intracellular Signaling Modulation in Cancer Cells

Modulation of Reactive Oxygen Species (ROS) Levels

Khellactone (B107364) has been shown to modulate intracellular reactive oxygen species (ROS) levels, a critical factor in cellular homeostasis and programmed cell death. Elevated ROS levels can lead to oxidative stress, which, when surpassing a certain threshold, can induce cell damage and trigger various forms of programmed cell death, including apoptosis, autophagy-mediated cell death, and necrosis/necroptosis nih.govoncotarget.comoncologycompass.com.

Studies on cis-khellactone, a prominent derivative, demonstrate its ability to concentration-dependently increase ROS levels in cancer cells. For instance, cis-khellactone treatment was found to increase ROS levels in breast cancer cell lines such as MCF7 and MDA-MB-231 nih.govoncotarget.com. This increase in ROS is considered a crucial step in the initiation of programmed cell death pathways induced by cis-khellactone nih.govoncotarget.com.

Table 1: Effect of cis-Khellactone on Reactive Oxygen Species (ROS) Levels

CompoundCell Lines TestedObserved Effect on ROS LevelsReference
cis-KhellactoneMCF7, MDA-MB-231Increased ROS levels nih.govoncotarget.com
Mitochondrial Membrane Potential (MMP) Disruption

Mitochondrial membrane potential (MMP) disruption is a hallmark event in the intrinsic pathway of apoptosis, signifying mitochondrial dysfunction and leading to the release of pro-apoptotic factors. This compound derivatives have been observed to induce a decrease in MMP in various cancer cell lines, contributing to their cytotoxic effects nih.govoncotarget.comresearchgate.net.

Cis-khellactone, for example, has been shown to concentration-dependently decrease MMP in breast cancer cells like MCF7 and MDA-MB-231 nih.govoncotarget.com. This reduction in MMP is closely linked to the induction of programmed cell death, including apoptosis, autophagy-mediated cell death, and necrosis/necroptosis nih.govoncotarget.com. The disruption of MMP is often accompanied by changes in mitochondrial protein expression and function, further contributing to cell death nih.govoncotarget.com.

Table 2: Effect of this compound on Mitochondrial Membrane Potential (MMP)

CompoundCell Lines TestedObserved Effect on MMPReference
cis-KhellactoneMCF7, MDA-MB-231Decreased MMP nih.govoncotarget.com
Translocation of Pro-apoptotic Proteins (BAX, BAK)

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role in regulating apoptosis, with pro-apoptotic members like BAX and BAK being crucial for mitochondrial outer membrane permeabilization (MOMP). Upon apoptotic stimuli, BAX, typically cytosolic, translocates to the mitochondria, while BAK, constitutively integrated in the outer membrane, undergoes conformational changes nih.govplos.orgembopress.org. Both BAX and BAK then oligomerize to form pores, leading to the release of pro-apoptotic factors such as cytochrome c nih.gov.

Research indicates that cis-khellactone induces the translocation of BAX and BAK into the mitochondria nih.govoncotarget.comresearchgate.net. This translocation is a key event that accelerates MMP disruption and ultimately leads to cell death nih.govoncotarget.comresearchgate.net.

Table 3: Effect of cis-Khellactone on Pro-apoptotic Protein Translocation

CompoundCell Lines TestedObserved EffectReference
cis-KhellactoneMCF7, MDA-MB-231Induced translocation of BAX and BAK to mitochondria nih.govoncotarget.comresearchgate.net
Overexpression of VDAC1

Voltage-Dependent Anion Channel 1 (VDAC1) is a crucial protein located in the outer mitochondrial membrane, involved in regulating mitochondrial function and cell death nih.govfrontiersin.org. VDAC1 plays a significant role in the release of mitochondrial pro-apoptotic proteins into the cytosol, such as cytochrome c nih.govnih.gov. Its overexpression is often linked to the activation of the intrinsic apoptotic pathway nih.govfrontiersin.org.

Studies have shown that cis-khellactone treatment leads to the overexpression of VDAC1 in mitochondria nih.govoncotarget.comresearchgate.net. This overexpression is believed to contribute to the acceleration of MMP disruption and subsequent cell death induced by the compound nih.govoncotarget.comresearchgate.net. VDAC1's role as a key player in mitochondria-mediated apoptosis highlights the significance of its upregulation by this compound nih.govoncotarget.comnih.gov.

Table 4: Effect of cis-Khellactone on VDAC1 Expression

CompoundCell Lines TestedObserved Effect on VDAC1Reference
cis-KhellactoneMCF7, MDA-MB-231Overexpression of VDAC1 nih.govoncotarget.comresearchgate.net
Caspase Cascade Activation (e.g., Caspase-3, Caspase-9)

Caspases are a family of cysteine proteases that play a critical role in the execution phase of apoptosis. The activation of initiator caspases (e.g., Caspase-9) leads to the cleavage and activation of effector caspases (e.g., Caspase-3), ultimately dismantling the cell nih.govnih.gov.

This compound derivatives have been demonstrated to induce caspase-dependent apoptosis. For instance, (+)-4'-decanoyl-cis-khellactone and (+)-3'-decanoyl-cis-khellactone were found to induce apoptosis in various cancer cell lines, including breast (MDA-MB-231, MCF-7) and cervical (HeLa, SiHa, C33A) cancer cells nih.gov. Specifically, caspase-9, an initiator caspase activated through the mitochondria-dependent intrinsic pathway, is known to directly cleave and activate effector caspases like caspase-3 nih.govnih.gov. The activation of these caspases is a key mechanism by which this compound derivatives mediate programmed cell death nih.govtandfonline.com.

Table 5: Caspase Activation by this compound Derivatives

CompoundCell Lines TestedCaspases ActivatedReference
(+)-4'-decanoyl-cis-khellactoneMDA-MB-231, MCF-7, HS578T, T47D, HeLa, SiHa, C33ACaspase-dependent apoptosis (implies Caspase-3/9 activation) nih.gov
(+)-3'-decanoyl-cis-khellactoneMDA-MB-231, MCF-7, HS578T, T47D, HeLa, SiHa, C33ACaspase-dependent apoptosis (implies Caspase-3/9 activation) nih.gov
Cell Cycle Arrest Induction (e.g., S/G2 phase)

Cell cycle arrest is a mechanism by which cells halt their progression through the cell cycle in response to internal or external stimuli, often to repair damage or initiate programmed cell death. This compound derivatives have been shown to induce cell cycle arrest in specific phases, thereby inhibiting cancer cell proliferation nih.gov.

Table 6: Cell Cycle Arrest Induced by this compound Derivatives

CompoundCell LineConcentration (µg/ml)Cell Cycle Phase ArrestReference
(+)-4'-decanoyl-cis-khellactoneMDA-MB-23110S/G2 phase nih.gov
(+)-3'-decanoyl-cis-khellactoneMDA-MB-23110S/G2 phase nih.gov

Inhibition of Cancer Cell Migration

Cancer cell migration is a crucial step in tumor metastasis, allowing cancer cells to invade surrounding tissues and spread to distant sites. Inhibiting this process is a significant target in cancer therapy. This compound has demonstrated the ability to suppress cancer cell migration in various in vitro models nih.govoncotarget.comresearchgate.net.

In conventional wound healing assays, cis-khellactone was found to inhibit the migration of breast cancer cell lines, including MCF7 and MDA-MB-231. This inhibitory effect was observed at relatively low concentrations, such as 2.5 or 5 µg/ml of cis-khellactone nih.govoncotarget.comresearchgate.net. This suggests that this compound can impede the metastatic potential of cancer cells by directly interfering with their migratory capabilities nih.govoncotarget.com.

Table 7: Inhibition of Cancer Cell Migration by cis-Khellactone

CompoundCell Lines TestedConcentration (µg/ml)Observed EffectReference
cis-KhellactoneMCF7, MDA-MB-2312.5 or 5Inhibited cell migration nih.govoncotarget.comresearchgate.net

Anti-HIV Mechanisms

This compound derivatives exhibit potent anti-HIV activity through distinct mechanisms, primarily targeting viral replication.

Various this compound derivatives have demonstrated significant inhibitory effects on HIV-1 replication across different cell lines. For instance, 3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone (DCK) has shown potent inhibitory activity against HIV-1 replication in H9 cells with an EC₅₀ value of 0.41 nM and a therapeutic index (TI) greater than 78,000 mdpi.com. This compound also exhibits activity in monocytic cell lines and peripheral blood mononuclear cells (PBMCs) scispace.comnih.gov. Another derivative, 3-hydroxymethyl-4-methyl-DCK (HMDCK), demonstrated significant anti-HIV activity in H9 lymphocytes and primary PBMCs with EC₅₀ values of 0.004 μM and 0.024 μM, respectively acs.orgnih.gov. Similarly, 5-methoxy-4-methyl DCK, a disubstituted DCK analogue, showed an EC₅₀ value of 7.21 x 10⁻⁶ μM and a TI greater than 2.08 x 10⁷ in H9 lymphocytes, surpassing the activity of the lead compound DCK epistemonikos.org.

The anti-HIV activity of this compound derivatives is often stereoselective, with some diastereoisomers being significantly less active scispace.comnih.gov. The presence of camphanoyl moieties in the structure of compounds like DCK appears to be crucial for their antiviral potency scispace.comnih.gov.

Table 1: Anti-HIV-1 Activity of this compound Derivatives in Cell Lines
CompoundCell LineEC₅₀ (µM)Therapeutic Index (TI)Reference
3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone (DCK)H9 cells0.00041>78,000 mdpi.com
3-hydroxymethyl-4-methyl-DCK (HMDCK)H9 lymphocytes0.0046225 acs.orgnih.govnih.gov
3-hydroxymethyl-4-methyl-DCK (HMDCK)Primary PBMCs0.024- acs.orgnih.gov
5-methoxy-4-methyl DCKH9 lymphocytes0.00000721>2.08 x 10⁷ epistemonikos.org
3-bromomethyl-4-methyl-DCK-0.00011189,600 acs.orgnih.gov
1-thia-DCK analogue (9a)H9 lymphocytes0.000121,408,000 nih.govmedchemexpress.com

While this compound derivatives demonstrate broad anti-HIV-1 activity, studies have investigated their specificity. For instance, dicamphanoyl this compound (DCK) is highly sensitive to the HIV-1 molecular clone HXB-2, with an IC₅₀ of 90 nM unc.edu. The sensitivity of HIV-1/PRMDR, a multidrug-resistant strain, to DCK is comparable to that of HXB-2 unc.edu. This suggests that DCK can maintain activity against certain HIV-1 strains, even those with resistance profiles to other reverse transcriptase inhibitors unc.edu.

A significant discovery in the anti-HIV mechanism of this compound derivatives, particularly DCK and its analogues, is their unique ability to inhibit the production of double-stranded viral DNA from a single-stranded DNA intermediate acs.orgnih.govnih.govmdpi.comfrontiersin.orgresearchgate.netdocumentsdelivered.comnih.govresearchgate.net. This mechanism contrasts with that of current HIV-1 reverse transcriptase (RT) inhibitors, which typically block the generation of single-stranded DNA from an RNA template nih.govmdpi.comfrontiersin.orgmdpi.com. This novel mode of action presents an opportunity for developing new non-nucleoside reverse transcriptase inhibitors (NNRTIs) that could be effective against multi-drug resistant HIV-1 strains mdpi.comnih.gov. Although some studies initially indicated that DCK might not be an inhibitor of HIV-1 reverse transcriptase in assays primarily detecting RNA-dependent DNA polymerase activity scispace.comnih.govunc.edu, further research confirmed its inhibitory effect on the DNA-dependent DNA polymerase activity of HIV-1 RT unc.edunih.gov.

This compound derivatives have shown promising activity against drug-resistant HIV strains. The unique mechanism of action, which involves inhibiting the production of double-stranded viral DNA from a single-stranded DNA intermediate, allows these compounds to remain effective against HIV-1 RT multi-drug resistant strains mdpi.comnih.gov. While some HIV reverse transcriptase inhibitor-resistant strains, such as HIV-1/RTMDR1, have shown resistance to DCK, this resistance is linked to a single amino acid mutation (E138K) in HIV-1 RT unc.edunih.gov. This E138K mutation, located in the non-nucleoside RT inhibitors (NNRTIs) binding pocket of HIV-1 RT, confers resistance to DCK unc.edunih.gov. However, certain structurally modified this compound compounds have been synthesized and demonstrated effectiveness against multiple-RT inhibitor-resistant strains unc.edu.

Novel Mechanism of Action: Inhibition of Double-Stranded Viral DNA Production from Single-Stranded DNA Intermediate

Anti-Inflammatory Mechanisms

Beyond their antiviral properties, this compound compounds also exhibit significant anti-inflammatory activities.

A key anti-inflammatory mechanism of this compound involves the inhibition of soluble epoxide hydrolase (sEH) activity mdpi.comresearchgate.netnih.govresearchgate.netsciprofiles.comnih.govdntb.gov.ua. cis-Khellactone, for instance, has been identified as a competitive inhibitor of sEH, demonstrating an IC₅₀ value of 3.1 ± 2.5 µM and a Kᵢ value of 3.5 µM mdpi.comresearchgate.netnih.govsciprofiles.com. Molecular docking and dynamics simulations have elucidated the binding pose of cis-khellactone within the active site of sEH, suggesting that its binding is largely dependent on the Trp336–Gln384 loop within the enzyme's active site mdpi.comresearchgate.netnih.govresearchgate.netsciprofiles.comresearchgate.net.

Inhibition of sEH is considered a promising strategy for anti-inflammatory agents because sEH converts beneficial epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), into less potent diols (dihydroxyeicosatrienoic acids or DHETs) physiology.orgx-mol.net. By inhibiting sEH, this compound can increase the bioavailability of EETs, which possess anti-inflammatory and profibrinolytic functions physiology.org. Furthermore, cis-khellactone has been shown to inhibit pro-inflammatory cytokines, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-4 (IL-4) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells mdpi.comresearchgate.netnih.govresearchgate.netsciprofiles.com. Disenecionyl cis-khellactone (DK) also effectively downregulates the expression of iNOS and COX-2 by inhibiting NF-κB activation and suppressing the phosphorylation of p38 and JNK mitogen-activated protein kinase (MAPK) nih.gov. These findings underscore the potential of this compound as a natural therapeutic candidate for inflammatory diseases mdpi.comresearchgate.netnih.govresearchgate.netsciprofiles.comnih.govdntb.gov.ua.

Table 2: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity of cis-Khellactone
CompoundEnzymeIC₅₀ (µM)Kᵢ (µM)Inhibition TypeBinding SiteReference
cis-KhellactonesEH3.1 ± 2.53.5CompetitiveTrp336–Gln384 loop in active site mdpi.comresearchgate.netnih.govsciprofiles.com

Modulation of Pro-inflammatory Cytokine Production (e.g., NO, iNOS, IL-1β, IL-4, TNF-α, IL-6, MCP-1)

This compound and its derivatives exhibit significant modulatory effects on the production of pro-inflammatory cytokines and mediators. Disenecionyl cis-khellactone (DK), isolated from Peucedanum japonicum Thunberg, has been shown to reduce the production of key pro-inflammatory cytokines, including Monocyte Chemoattractant Protein-1 (MCP-1), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. wikipedia.orgxiahepublishing.com Similarly, (-)-cis-khellactone has been observed to downregulate nitric oxide (NO) production and the messenger RNA (mRNA) levels of inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW264.7 cells. nih.govgenecards.org Furthermore, it reduced the expression of IL-1β and IL-4 at concentrations of 50 and 100 µM in these cells. nih.govgenecards.org In an in vivo context, cis-khellactone demonstrated a reduction in the levels of IL-23, TNF-α, IL-1β, and IL-6 in psoriatic skin, while also limiting the inhibition of IL-17A. nih.govuniprot.org

Table 1: Modulation of Pro-inflammatory Cytokines and Mediators by this compound Derivatives

This compound DerivativeCell Line/ModelStimulusEffect on NOEffect on iNOS (mRNA/Expression)Effect on IL-1βEffect on IL-4Effect on TNF-αEffect on IL-6Effect on MCP-1
Disenecionyl cis-khellactone (DK)RAW264.7 cellsLPSReduced wikipedia.orgxiahepublishing.comDownregulated wikipedia.orgxiahepublishing.comReduced wikipedia.orgxiahepublishing.comN/AReduced wikipedia.orgxiahepublishing.comReduced wikipedia.orgxiahepublishing.comReduced wikipedia.orgxiahepublishing.com
(-)-cis-KhellactoneRAW264.7 cellsLPSReduced nih.govgenecards.orgReduced mRNA nih.govgenecards.orgReduced nih.govgenecards.orgReduced nih.govgenecards.orgN/AN/AN/A
cis-KhellactonePsoriatic skin (in vivo)N/AN/AN/AReduced nih.govuniprot.orgN/AReduced nih.govuniprot.orgReduced nih.govuniprot.orgN/A

Downregulation of Inflammatory Enzyme Expression (e.g., iNOS, COX-2)

This compound derivatives have been found to downregulate the expression of key inflammatory enzymes. Disenecionyl cis-khellactone (DK) effectively downregulated the expression levels of iNOS and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW264.7 cells. wikipedia.orgxiahepublishing.com This downregulation is a crucial aspect of its anti-inflammatory action. Additionally, (-)-cis-khellactone was shown to reduce iNOS mRNA levels in LPS-stimulated RAW264.7 cells. nih.govgenecards.org

Inhibition of NF-κB Activation

A significant mechanism contributing to the anti-inflammatory effects of this compound derivatives is the inhibition of Nuclear Factor-kappa B (NF-κB) activation. Disenecionyl cis-khellactone (DK) downregulated the expression of iNOS and COX-2 by inhibiting NF-κB activation. wikipedia.orgxiahepublishing.com In studies involving imiquimod-induced psoriasis in mice, cis-khellactone specifically decreased the activation of NF-κB p65 in infiltrated macrophages, suggesting a targeted action on this crucial inflammatory pathway. uniprot.org Furthermore, epoxyeicosatrienoic acids (EETs), whose concentrations are reduced by soluble epoxide hydrolase (sEH), are known to suppress NF-κB transcription factor activity, which is induced by damage, stress, and inflammation. nih.govgenecards.org

Suppression of MAPK Signaling Pathways (e.g., p38, JNK)

This compound derivatives also exert their anti-inflammatory effects through the suppression of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Disenecionyl cis-khellactone (DK) was found to suppress the phosphorylation of p38 and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) phosphorylation. wikipedia.orgxiahepublishing.com This inhibition of MAPK pathways is a key molecular event in mitigating inflammatory responses.

Other Investigated Biological Activities and Their Underlying Mechanisms

P-glycoprotein (P-gp) Mediated Multidrug Resistance Reversal

This compound derivatives have demonstrated promising activity in reversing P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells. nih.gov (±)-3′-O,4′-O-dicinnamoyl-cis-khellactone (DCK), a derivative of praeruptorin A (PA), exhibited greater potency than both PA and verapamil (B1683045) in reversing P-gp-mediated MDR. nih.govnih.govfrontiersin.org Mechanistic studies indicate that DCK can increase the cellular accumulation of doxorubicin (B1662922), a P-gp substrate, in P-gp-MDR cells without altering the protein expression level of P-gp. nih.gov This suggests that DCK may directly interact with P-gp. It is proposed that DCK binds simultaneously with substrates to P-gp, potentially at an allosteric site, thereby influencing P-gp-substrate interactions. nih.govnih.gov Furthermore, this compound derivatives may affect ATP hydrolysis, which is essential for P-gp's efflux function, consequently suppressing P-gp-mediated drug transport. nih.gov

Another pyranocoumarin (B1669404), (±)-3'-angeloyl-4'-acetoxy-cis-khellactone, isolated from Radix Peucedani, also showed the ability to reverse MDR. guidetopharmacology.org This compound demonstrated strong synergistic interactions when combined with common anti-tumor drugs such as doxorubicin, paclitaxel, puromycin, or vincristine (B1662923) in MDR KB-V1 cell lines. guidetopharmacology.org It increased doxorubicin accumulation in KB-V1 cells by approximately 25% after 6 hours of incubation. guidetopharmacology.org Additionally, treatment with this pyranocoumarin for 24 hours down-regulated the expression of P-glycoprotein at both protein and mRNA levels in KB-V1 cells. guidetopharmacology.org A transient reduction in cellular ATP content in KB-V1 cells was also observed in a dose-dependent manner following treatment. guidetopharmacology.org

Table 2: Mechanisms of P-glycoprotein (P-gp) Mediated Multidrug Resistance Reversal by this compound Derivatives

This compound DerivativeEffect on MDR ReversalProposed Mechanisms
(±)-3′-O,4′-O-dicinnamoyl-cis-khellactone (DCK)More potent than PA or verapamil nih.govnih.govfrontiersin.orgBinds to P-gp (possibly allosteric site) nih.govnih.gov; Affects P-gp-substrate interactions nih.govnih.gov; May affect ATP hydrolysis, suppressing P-gp-mediated drug transport nih.gov
(±)-3'-angeloyl-4'-acetoxy-cis-khellactoneSynergistic with anti-tumor drugs (doxorubicin, paclitaxel, puromycin, vincristine) guidetopharmacology.org; Increased doxorubicin accumulation (approx. 25% in 6h) guidetopharmacology.orgDown-regulated P-gp expression (protein and mRNA levels) guidetopharmacology.org; Transiently reduced cellular ATP content in a dose-dependent manner guidetopharmacology.org

Anti-platelet Aggregation Mechanisms

Calcium Antagonist Activity

This compound derivatives have demonstrated notable calcium antagonist activity nih.goveasychem.org. This pharmacological action is primarily associated with their ability to disrupt the movement of calcium ions (Ca²⁺) through calcium channels easychem.org. By preventing or reducing the opening of these channels, khellactones can modulate intracellular calcium concentrations, thereby influencing cellular processes where calcium signaling is critical easychem.org.

Specifically, the vasorelaxatory effects observed with certain this compound derivatives, such as dPA (a this compound derivative), are largely attributed to a combinatory mechanism involving nitric oxide (NO) synthesis catalyzed by endothelial nitric oxide synthase (eNOS) and the direct blockade of Ca²⁺ channels, rather than an effect on K⁺ channels nih.gov. This suggests that khellactones may act on L-type voltage-operated calcium channels, which are known targets for calcium channel blockers and are involved in smooth muscle cell contraction.

Anti-plasmodial Activity

This compound derivatives exhibit significant anti-plasmodial activity, particularly against Plasmodium falciparum, the parasite responsible for malaria. Studies have isolated specific natural khellactones, such as (+)-4'-Decanoyl-cis-khellactone and (+)-3'-Decanoyl-cis-khellactone, from the rhizomes of Angelica purpuraefolia. These compounds demonstrated potent growth inhibitory effects against chloroquine-sensitive strains of P. falciparum in in vitro assays.

The anti-plasmodial efficacy of these this compound derivatives was quantified by their half-maximal inhibitory concentration (IC₅₀) values, indicating their potency against the parasite. Importantly, these compounds showed minimal cytotoxicity against mammalian cell lines (e.g., SK-OV-3 cancer cells), suggesting a selective action against the parasite.

Table 1: Anti-plasmodial Activity of this compound Derivatives against Plasmodium falciparum

Compound NameIC₅₀ against P. falciparum (µM)Cytotoxicity (IC₅₀ on SK-OV-3 cells)
(+)-4'-Decanoyl-cis-khellactone1.5> 100 µM
(+)-3'-Decanoyl-cis-khellactone2.4> 100 µM

The anti-plasmodial activity was evaluated using methods such as the parasite lactate (B86563) dehydrogenase assay, which measures parasite viability. While the precise molecular targets within P. falciparum are still under investigation for these specific khellactones, the observed growth inhibition highlights their potential as lead compounds for antimalarial drug development.

Anti-obesity Potential

This compound derivatives have demonstrated anti-obesity potential, primarily through their ability to inhibit triacylglycerol accumulation in preadipocytes, a key process in adipogenesis. Research has shown that extracts from plants rich in this compound derivatives, such as Phlojodicarpus sibiricus, can significantly reduce lipid accumulation in 3T3-L1 preadipocytes.

A prominent example is dihydrosamidin (B1219024) (this compound 3′-O-isovaleroyl-4′-O-acetyl ester), which exhibited a more pronounced inhibitory effect on triacylglycerol accumulation in 3T3-L1 preadipocytes compared to other this compound esters and glucosides. The anti-adipogenic effects of this compound-group dihydropyranocoumarins have been observed both in vitro and in vivo.

Further mechanistic insights suggest that certain this compound coumarins, such as cDIVK from Peucedanum japonicum, can effectively inhibit adipocyte differentiation at concentrations of 30 and 50 µM. This inhibition is associated with the suppression of mRNA and protein expression of critical adipogenic transcription factors, including peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and sterol regulatory element-binding protein-1c (SREBP-1c). The ability of khellactones to inhibit lipid accumulation and downregulate lipogenic gene expressions in adipocytes, potentially via the PPARγ pathway, underscores their therapeutic relevance in managing obesity.

Antioxidant Activity

This compound derivatives possess antioxidant properties, contributing to their diverse biological activities. The antioxidant capacity of these compounds is often linked to their ability to modulate reactive oxygen species (ROS) levels within cells.

For instance, cis-khellactone has been shown to regulate cellular ROS levels and mitochondrial membrane potential (MMP). In in vitro studies, cis-khellactone treatment induced higher levels of ROS in certain cancer cell lines (e.g., MCF7 and MDA-MB-231), which can contribute to programmed cell death in these cells. Conversely, in normal cells (e.g., MCF10A), ROS levels were observed to be slightly decreased or not significantly increased, suggesting a differential effect that may contribute to selective anti-cancer activity while potentially offering protective antioxidant effects in normal physiological contexts.

Antioxidant molecules typically function by scavenging free radicals or inhibiting enzymes responsible for ROS production, such as cytochrome P-450, xanthine (B1682287) oxidase, lipooxygenase, cyclooxygenase, monoamine oxidase, and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) oxidase. While specific detailed mechanisms for this compound's antioxidant activity are still being elucidated, its capacity to influence cellular redox balance is a key aspect of its biological profile.

Pharmacokinetic and Metabolic Research on Khellactone Derivatives Preclinical Focus

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental in preclinical drug development, providing insights into the systemic exposure and fate of khellactone (B107364) derivatives. The high lipophilicity of many KDs, indicated by logP values typically between 1 and 5, generally supports good absorption. However, this lipophilicity often correlates with low metabolic stability, leading to poor oral bioavailability. mdpi.comnih.gov

The primary metabolic pathways identified for this compound derivatives include hydrolysis, oxidation, acyl migration, and glucuronidation. Hydrolysis is a particularly prominent pathway, especially given the presence of two acyloxy groups in the chemical structures of many KDs. Oxidation frequently occurs at the C-3' and C-4' side chains rather than the coumarin (B35378) ring. Acyl migration, an intramolecular rearrangement, and glucuronidation, a Phase II conjugation reaction, also contribute to the metabolic profile of these compounds. mdpi.comnih.govresearchgate.netrsc.org

Several key enzymes are involved in the metabolism of this compound derivatives. Carboxylesterases (CESs) play a significant role, particularly in the hydrolysis of ester-containing KDs. These enzymes are widely distributed in mammalian tissues and blood. Cytochrome P450 3A (CYP3A), specifically CYP3A4 and CYP3A5, are principal enzymes responsible for the oxidative metabolism of many KDs, including compounds like (±)-3′-O,4′-O-bis(3,4-dimethoxycinnamoyl)-cis-khellactone (CMDCK). UDP-glucuronosyltransferases (UGTs) are involved in the glucuronidation of KDs. While the involvement of carboxylesterases and UGTs in the metabolism of KDs has been noted, further characterization of the specific isoforms contributing to these reactions is often required. mdpi.comnih.govresearchgate.netmdpi.com

The following table summarizes the primary metabolic pathways and the enzymes involved:

Metabolic PathwayKey Enzymes InvolvedDescription
HydrolysisCarboxylesterases (CESs)Cleavage of ester bonds, common for KDs with acyloxy groups. mdpi.comnih.govresearchgate.net
OxidationCytochrome P450 3A (CYP3A, specifically CYP3A4/5)Introduction of hydroxyl groups, primarily at C-3' and C-4' side chains. mdpi.comnih.govresearchgate.net
Acyl MigrationNot specified, intramolecular processRearrangement of acyl groups within the molecule. mdpi.comnih.govresearchgate.net
GlucuronidationUDP-glucuronosyltransferases (UGTs)Conjugation with glucuronic acid, a Phase II metabolic pathway. mdpi.comnih.govresearchgate.net

Primary Metabolic Pathways Investigated (e.g., Hydrolysis, Oxidation, Acyl Migration, Glucuronidation)

Enantiospecific Pharmacokinetic Profiles in Preclinical Models (e.g., Rat Plasma Studies)

Enantiospecific pharmacokinetic studies are crucial for this compound derivatives, as many exist as enantiomers that may exhibit different metabolic and pharmacokinetic behaviors. For example, praeruptorin A (PA), a major this compound derivative, shows enantioselective pharmacokinetics and metabolism. Studies in rat plasma have demonstrated enantiospecific hydrolysis of (−)-praeruptorin A (lPA), contributing to observed chiral discrimination. Analytical methods, such as chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to simultaneously quantify enantiomers of PA and their metabolites, such as cis-khellactone enantiomers (dCK/lCK), in rat plasma following intravenous or oral administration. mdpi.comrsc.orgrsc.org

Preclinical Assessment of Cell Permeability and Oral Bioavailability

The preclinical assessment of cell permeability and oral bioavailability is a critical step in evaluating the potential of this compound derivatives as drug candidates. Many KDs suffer from low oral bioavailability due to extensive first-pass metabolism. mdpi.comnih.gov For instance, (3′R,4′R)-3-cyanomethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (3-cyanomethyl-4-methyl-DCK), an anti-HIV agent, exhibited moderate cell permeability and moderate oral bioavailability (F = 17.8%) in rats, along with low systemic clearance. nih.govnih.gov The presence of a cyano moiety in this compound was found to improve its pharmaceutical properties, leading to lower lipophilicity, reduced systemic clearance, enhanced absorption, and a longer half-life, thereby improving oral bioavailability. nih.gov In vitro models, such as Caco-2 cell assays, are commonly used to predict intestinal permeability, which is a key factor in oral drug absorption. krishgenbiosystems.com

Potential for Drug-Drug Interactions Based on Metabolic Enzyme Modulation

The potential for drug-drug interactions (DDIs) is a significant consideration for this compound derivatives, particularly due to their modulation of drug-metabolizing enzymes and transporters. KDs can interact with cytochrome P450 (CYP450) enzymes, especially CYP3A4, which metabolizes a large proportion of currently marketed drugs. mdpi.comnih.govmedtechbcn.comnih.govmdpi.combiomolther.org Inhibition or induction of these enzymes by KDs could alter the metabolic rate of co-administered drugs, leading to altered therapeutic effects or adverse outcomes. medtechbcn.commdpi.combiomolther.org Besides CYP3A4, contributions from UDP-glucuronosyltransferase 1A1 (UGT1A1), P-glycoprotein (P-gp), and multidrug resistance-associated protein 2 (MRP2) have also been identified as primary factors in the potential for DDIs involving this compound derivatives. nih.govmedtechbcn.com Understanding these interactions is essential for guiding safe and effective co-administration strategies in future clinical applications. mdpi.comnih.gov

Advanced Research Methodologies and Techniques in Khellactone Studies

Molecular Modeling and Computational Chemistry

Molecular modeling and computational chemistry play a crucial role in predicting and understanding the interactions of khellactone (B107364) with biological targets at an atomic level.

Molecular Docking and Dynamics Simulations (e.g., for enzyme binding)

Molecular docking and dynamics simulations are powerful computational tools used to investigate the binding affinity and dynamic interactions of this compound with target enzymes or proteins. For instance, studies have utilized these techniques to illustrate the binding pose of (−)cis-khellactone within the active site of soluble epoxide hydrolase (sEH) researchgate.netmdpi.comnih.govresearchgate.net.

In such simulations, software packages like AutoDock are employed for molecular docking to compute the binding pose of the inhibitor. For (−)cis-khellactone, an AutoDock score of −7.01 kcal/mol has been reported for its binding to the sEH active site mdpi.com. The results indicate that the binding of this compound to sEH is significantly influenced by the Trp336–Gln384 loop within the enzyme's active site researchgate.netmdpi.comnih.govresearchgate.net. Specifically, molecular simulations have shown that the hydroxyl and ketone groups of (−)cis-khellactone maintain hydrogen bonds with Gln384 and Tyr383, respectively, and exhibit π–π interactions with Trp336 nih.gov. Molecular dynamics simulations, often performed using packages like GROMACS, provide detailed information about ligand-receptor interactions beyond the limitations of static molecular docking mdpi.comnih.govnih.govmdpi.combiorxiv.orgosti.gov. These simulations can track the dynamic state of the complex, showing that the hydroxyl and ketone groups of (−)cis-khellactone maintain a steady 3.5 Å distance from Ile363 and Thr360, respectively, suggesting that this compound binding to sEH relies on the movement of the Trp336–Gln384 loop nih.gov.

These computational approaches are vital for understanding the molecular basis of this compound's inhibitory activity and guiding the design of new therapeutic candidates mdpi.combiorxiv.org.

Quantitative Analytical Method Development

Accurate quantification of this compound and its derivatives in various matrices is essential for research and quality control. Novel analytical methods have been developed to address challenges in this area.

Liquid Chromatography-based Quantitative Analysis (e.g., LC-qNMR, UHPLC-qNMR)

Liquid chromatography (LC)-based quantitative analysis, particularly when combined with quantitative Nuclear Magnetic Resonance (qNMR), offers robust methods for the precise quantification of this compound esters (KLEs) nih.govresearchgate.netresearchgate.net. The absolute calibration method for KLE quantification can be challenging due to the scarcity of standard reagents with guaranteed purity nih.govresearchgate.net. To overcome this, a new single-reference quantitative method has been developed using LC in conjunction with relative molar sensitivity (RMS) based on 1H-qNMR nih.govresearchgate.netresearchgate.net.

This method utilizes a single-reference compound, such as 7-ethoxy-4-methylcoumarin, instead of requiring individual KLE standards nih.govresearchgate.net. The RMS, which is the sensitivity ratio of the single-reference to the analytes, is determined by an offline combination of quantitative NMR and LC nih.govresearchgate.netresearchgate.net. LC is typically performed using a triacontylsilyl silica (B1680970) gel column with superficially porous particles and a ternary mobile phase nih.govresearchgate.netresearchgate.net. This methodology has demonstrated a quantitative range of 2.60–509 µmol/L with reasonable accuracy and precision nih.govresearchgate.netresearchgate.net. Notably, this RMS method has been successfully applied to both conventional LC and ultra-high-performance liquid chromatography (UHPLC) using the same mobile phase and column, which is a significant advancement for the quality assurance of products containing KLEs nih.govresearchgate.netresearchgate.net.

Relative Molar Sensitivity (RMS) Methods

Relative Molar Sensitivity (RMS) methods are a key innovation in quantitative analytical chemistry, particularly useful when authentic standards for all analytes are unavailable nih.govresearchgate.netresearchgate.netnih.govjst.go.jpacs.org. In the context of this compound esters, the RMS method allows for quantification using a single-reference (SR) compound nih.govresearchgate.net. The principle involves determining the sensitivity ratio of the SR to the analytes through an offline combination of qNMR and LC nih.govresearchgate.netresearchgate.net.

Quantitative NMR (qNMR) is fundamental to RMS methods because the peak area in an NMR spectrum is directly proportional to the number of nuclei, making it inherently quantitative and suitable for purity determination researchgate.netmdpi.combwise.krnih.govmagritek.com. The RMS values are calculated from the molar ratios between the analytes and the reference standard obtained by 1H-qNMR, and the response ratio between them obtained by chromatography acs.org. This approach enables accurate quantification of various organic components without the need for individual certified reference standards for each analyte acs.org. The reliability of the quantitative values obtained via RMS methods is high, as the RMS is calculated based on the absolute purity of the analyte and the certified reference material (CRM) of the non-analyte, with traceability to the International System of Units (SI) nih.gov.

In Vitro Cellular and Biochemical Assay Techniques

In vitro cellular and biochemical assays are indispensable for evaluating the biological activities and effects of this compound on various cellular processes.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

Cell viability and proliferation assays are routinely employed to assess the impact of this compound on cell health and growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose researchgate.netnih.govnih.govpasteur.ac.irnih.gov. This assay relies on the conversion of the water-soluble yellow MTT dye into an insoluble purple formazan (B1609692) by mitochondrial reductases in metabolically active cells nih.gov. The resulting formazan is then solubilized, and its concentration is determined by measuring optical density, typically at 570 nm nih.gov. This provides a sensitive and linear assay for cell viability nih.gov.

Studies have used the MTT assay to evaluate the cytotoxic activity and anti-proliferative effects of this compound and its derivatives on various cell lines. For example, cis-khellactone has been tested on a range of cancer cell lines, including MCF7 and MDA-MB-231 breast cancer cells, and 16 other types of cancer and normal cell lines researchgate.netnih.gov. At relatively low concentrations (e.g., <5 µg/mL), cis-khellactone has been shown to suppress cell growth and proliferation, while at higher concentrations (e.g., >10 µg/mL), it can decrease cell viability in a time- and concentration-dependent manner nih.gov. Some this compound derivatives, such as 4-methyl-(3'S,4'S)-cis-khellactone, have exhibited strong cytotoxicity against human cancer cell lines like HEPG-2 (human liver carcinoma), SGC-7901 (human gastric carcinoma), and LS174T (human colon carcinoma), with IC50 values ranging from 8.51 to 29.65 µM nih.gov. Normal cells, however, tend to be less sensitive to cis-khellactone researchgate.net.

Another example involves (+)-4'-decanoyl-cis-khellactone and (+)-3'-decanoyl-cis-khellactone, which have been evaluated for their anti-proliferative and apoptotic effects on breast (MDA-MB-231, MCF-7, HS578T, T47D) and cervical (HeLa, SiHa, C33A) cancer cell lines, as well as NIH 3T3 normal cells nih.gov. These this compound derivatives were found to suppress cancer cell growth and proliferation at low concentrations (<10 µg/mL) and induce apoptosis at higher concentrations (>50 µg/mL) nih.gov.

Table 1: Example of this compound Derivative Cytotoxicity (MTT Assay)

CompoundCell LineIC50 (µM)Reference
4-methyl-(3'S,4'S)-cis-khellactone derivativeHEPG-28.51 nih.gov
4-methyl-(3'S,4'S)-cis-khellactone derivativeSGC-790110.92 nih.gov
4-methyl-(3'S,4'S)-cis-khellactone derivativeLS174T29.65 nih.gov

Table 2: Effect of cis-Khellactone on Cell Viability and Proliferation

CompoundConcentration RangeEffect on Cancer Cells (e.g., MCF7, MDA-MB-231)Effect on Normal CellsReference
cis-Khellactone<5 µg/mLSuppressed growth and proliferation (time- and concentration-dependent)Less sensitive nih.gov
cis-Khellactone>10 µg/mLDecreased cell viability (time- and concentration-dependent); induced deathLess sensitive nih.gov
cis-Khellactone10 or 20 µg/mLSignificant cytotoxic activity in most tested cancer cell linesMuch less sensitive researchgate.net

Apoptosis and Cell Death Detection Methods (e.g., FACS, Annexin V/PI Staining, JC-1 Staining)

Studies investigating the anti-cancerous properties of khellactones frequently employ methods to detect programmed cell death, specifically apoptosis. cis-Khellactone has been observed to accelerate various types of programmed cell death, including apoptosis, in different cancer cell lines researchgate.net.

Annexin V/Propidium Iodide (PI) Staining: This dual-staining method is widely used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI), a nucleic acid stain, is excluded by cells with intact membranes but can enter cells with compromised membranes, characteristic of late apoptosis or necrosis. Cells are typically categorized as:

Viable cells: Annexin V-negative, PI-negative bio-rad-antibodies.comnih.gov.

Early apoptotic cells: Annexin V-positive, PI-negative bio-rad-antibodies.comnih.gov.

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive bio-rad-antibodies.comnih.gov.

A synthetic this compound derivative, Compound 12e, demonstrated induction of apoptosis in human liver carcinoma (HEPG-2) cells as determined by Annexin V/PI double staining dovepress.com.

JC-1 Staining: The mitochondrial membrane potential (MMP) is a crucial indicator of mitochondrial health and an early event in the intrinsic pathway of apoptosis. JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethyl-benzimidazolylcarbocyanine iodide) is a lipophilic cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with depolarized mitochondria and reduced MMP, JC-1 remains in its monomeric form, emitting green fluorescence bio-rad-antibodies.comnih.govresearchgate.net. The shift from red to green fluorescence indicates mitochondrial depolarization. Compound 12e also caused a clear dissipation of mitochondrial membrane potential in HEPG-2 cells, as measured by JC-1 staining dovepress.com.

Flow Cytometry (FACS): Flow cytometry is utilized in conjunction with Annexin V/PI and JC-1 staining to quantitatively analyze cell populations based on their fluorescence profiles. This technique allows for the rapid and precise measurement of fluorescence intensity from individual cells, enabling the differentiation and quantification of viable, apoptotic, and necrotic cell populations, as well as cells with altered mitochondrial membrane potential bio-rad-antibodies.comnih.govnih.gov.

Gene and Protein Expression Analysis (e.g., Western Blot, RT-PCR)

To understand the molecular mechanisms underlying the biological effects of khellactones, researchers frequently employ techniques to analyze gene and protein expression.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR, including quantitative real-time PCR (RT-qPCR), is used to measure the messenger RNA (mRNA) levels of specific genes. This technique provides insights into transcriptional regulation in response to this compound treatment researchgate.netbio-rad.comresearchgate.netplos.org.

In studies on anti-inflammatory effects, (−)cis-khellactone was found to inhibit the mRNA levels of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells researchgate.netresearchgate.net.

During adipocyte differentiation, cis-3',4'-diisovalerylthis compound (cDIVK) suppressed the mRNA expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and sterol regulatory element-binding protein-1c (SREBP-1c) nih.gov.

Another this compound derivative, Compound 1, significantly decreased the gene expression of C/EBPα, PPARγ, hormone-sensitive lipase (B570770) (HSL), and adipose triglyceride lipase (ATGL) nih.gov.

Western Blot: Western blotting is a widely used technique for the detection and quantification of specific proteins in cell lysates or tissue extracts. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with specific antibodies researchgate.netbio-rad.comresearchgate.netplos.orgnih.gov.

In anti-inflammatory research, the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-4 (IL-4) was measured in response to (−)cis-khellactone treatment in LPS-stimulated RAW264.7 cells researchgate.netresearchgate.net.

cDIVK treatment suppressed the protein expression of PPARγ, C/EBPα, and SREBP-1c during adipocyte differentiation nih.gov.

Compound 1 was shown to decrease the protein expression of C/EBPα, PPARγ, and fatty acid binding protein 4 (FABP4) nih.gov.

Furthermore, studies on the apoptotic mechanism of this compound derivatives, such as Compound 12e, have shown activation of caspases, specifically caspase-9 and caspase-3, detected by Western blot analysis dovepress.com.

Enzyme Activity Assays (e.g., sEH inhibition assay)

Enzyme activity assays are crucial for identifying and characterizing the direct molecular targets of khellactones. A prominent example is the soluble epoxide hydrolase (sEH) inhibition assay.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay: sEH is an enzyme involved in the metabolism of epoxy fatty acids, and its inhibition has therapeutic potential in various inflammatory conditions.

(−)cis-Khellactone has been identified as a potent competitive inhibitor of sEH. Its inhibitory activity is typically assessed using a validated fluorescence-based assay, where the hydrolysis of a fluorescent substrate, such as N-(2-hydroxy-dodecyl)propanamide (PHOME), is measured mdpi.comnih.gov.

Research has determined that (−)cis-khellactone exhibits an IC50 value of 3.1 ± 2.5 µM and a Ki value of 3.5 µM for sEH inhibition researchgate.netmdpi.comnih.gov. Molecular simulations have further indicated that this compound stably binds to the Trp336–Gln384 loop within the active site of sEH mdpi.comnih.gov.

Table 1: sEH Inhibitory Activity of (−)cis-Khellactone

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition TypeCell Line/Context
(−)cis-KhellactonesEH3.1 ± 2.5 mdpi.com3.5 mdpi.comCompetitiveLPS-stimulated RAW264.7 cells (indirectly) mdpi.com

Cell Migration Assays (e.g., Wound Healing Assay)

Cell migration is a fundamental biological process involved in wound healing, immune responses, and disease progression such as cancer metastasis. The wound healing assay is a common in vitro method to study the migratory capacity of cells.

Wound Healing Assay: Also known as the "scratch assay," this method involves creating a cell-free gap (a "wound") in a confluent monolayer of cells. The subsequent migration of cells into this gap is monitored over time using microscopy. The rate of wound closure, measured by changes in the wound area, provides a quantitative assessment of cell migration 4dcell.comnih.govnih.govmdpi.com.

In studies investigating the anti-cancer effects of cis-khellactone, its impact on cell migration has been evaluated using this assay. Treatment of MCF7 and MDA-MB-231 breast cancer cells with cis-khellactone (at concentrations of 2.5 or 5 μg/ml) was found to inhibit their migratory capabilities researchgate.net.

Table 2: Effect of cis-Khellactone on Cell Migration

CompoundCell LineConcentration (µg/ml)Effect on MigrationAssay Method
cis-KhellactoneMCF7 researchgate.net2.5, 5 researchgate.netInhibited researchgate.netWound Healing Assay
cis-KhellactoneMDA-MB-231 researchgate.net2.5, 5 researchgate.netInhibited researchgate.netWound Healing Assay

Adipocyte Differentiation and Lipid Accumulation Assays

Khellactones have also been investigated for their potential roles in metabolic disorders, particularly obesity. Assays focusing on adipocyte differentiation and lipid accumulation are critical in this research area.

Adipocyte Differentiation and Lipid Accumulation Assays: These assays typically involve culturing preadipocyte cell lines, most commonly 3T3-L1 cells, and inducing their differentiation into mature adipocytes. The extent of differentiation and lipid accumulation is then quantified.

Oil Red O Staining: A common method to visualize and quantify intracellular lipid droplets. Oil Red O is a lipophilic dye that stains neutral lipids nih.gov.

Triglyceride Quantification: Biochemical assays are used to measure the total triglyceride content within the differentiated adipocytes nih.gov.

Gene Expression Analysis: As mentioned in section 7.3.3, RT-PCR is used to assess the expression of adipogenic transcription factors (e.g., PPARγ, C/EBPα, SREBP-1c) and lipid metabolism-related genes (e.g., FABP4, HSL, ATGL) nih.govnih.govmdpi.com.

Research Findings:

cis-3',4'-diisovalerylthis compound (cDIVK), a this compound coumarin (B35378) isolated from Peucedanum japonicum Thunb., effectively inhibited adipocyte differentiation at concentrations of 30 and 50 µM nih.gov. It also significantly increased glucose uptake into adipocytes nih.gov.

Dihydropyranocoumarins, a class of compounds including this compound derivatives found in Peucedanum japonicum Thunb., significantly inhibited lipid accumulation and the expression of lipogenic genes in differentiated 3T3-L1 adipocytes researchgate.net.

Compound 1, another this compound derivative, strongly inhibited lipid accumulation in 3T3-L1 cells at a concentration of 100 µM nih.gov.

Table 3: Effects of this compound Derivatives on Adipocyte Differentiation and Lipid Accumulation

CompoundCell LineConcentration (µM)Effect on Adipocyte DifferentiationEffect on Lipid AccumulationKey Gene/Protein Targets Affected
cis-3',4'-diisovalerylthis compound (cDIVK)3T3-L1 nih.gov30, 50 nih.govInhibited nih.govInhibited nih.govPPARγ, C/EBPα, SREBP-1c (mRNA & protein) nih.gov
Compound 13T3-L1 nih.gov100 nih.govNot specifiedStrongly inhibited nih.govC/EBPα, PPARγ, FABP4 (protein); HSL, ATGL (gene) nih.gov
Dihydropyranocoumarins (from P. japonicum)3T3-L1 researchgate.netNot specifiedInhibited researchgate.netSignificantly inhibited researchgate.netLipogenic-related genes researchgate.net

Future Directions and Emerging Research Avenues for Khellactone

Rational Design of Khellactone (B107364) Analogues with Enhanced Specificity and Potency

Rational drug design is a critical approach to optimize this compound's therapeutic properties by systematically modifying its chemical structure to enhance specificity and potency. Structure-activity relationship (SAR) studies are fundamental to this process. jst.go.jpnih.govscispace.comacs.org

For instance, in the context of anti-HIV activity, research has identified that the (3′R, 4′R)-(+)-cis-khellactone skeleton, along with two (S)-(−)-camphanoyl groups at the 3′- and 4′-positions, are optimal structural moieties. nih.govscispace.comacs.org The presence of a methyl group on the coumarin (B35378) ring, excluding the 6-position, further contributes to optimal anti-HIV activity. nih.govscispace.comacs.org Analogues such as 3-methyl-, 4-methyl-, and 5-methyl-3′,4′-di-O-(S)-camphanoyl-(3′R, 4′R)-(+)-cis-khellactone have demonstrated superior EC50 and therapeutic index values when compared to the lead compound dicamphanoyl-khellactone (DCK) and the established anti-HIV drug AZT. nih.govscispace.comacs.org It has been observed that introducing a substituent at the 3-, 4-, or 5-position on the coumarin nucleus can significantly enhance anti-HIV activity, whereas substitution at the 6-position tends to decrease it. acs.org

Beyond anti-HIV applications, rational design also extends to improving other biological activities. For instance, introducing a cyanomethyl group at the C-3 site has been shown to enhance metabolic stability and promote favorable interactions with amino acid residues at the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding site. mdpi.com In the realm of P-glycoprotein (P-gp) modulation, SAR studies indicate that the side chains at the C-3′ and C-4′ positions play a crucial role, with aromatic acyl groups exhibiting greater activity than aliphatic ones. nih.gov A notable example is (±)-3′-O,4′-O-bis(3,4-dimethoxy)-cinnamoyl-cis-khellactone, which has shown significant multidrug resistance (MDR)-reversing activity. mdpi.com The overarching goal of rational drug design is to maximize drug specificity and affinity by precisely fitting small molecules into the binding pockets of target proteins or nucleic acids, thereby minimizing off-target effects and optimizing treatment efficacy. longdom.org

Elucidation of Novel Molecular Targets and Signaling Pathways

Understanding the precise molecular targets and signaling pathways through which this compound exerts its biological effects is paramount for its development into a therapeutic agent. This compound's mode of action involves interactions with various biological pathways, potentially through modulating enzyme activity or receptor binding. biosynth.com

Studies have revealed that dicamphanoyl-khellactone (DCK) inhibits HIV-1 replication by uniquely suppressing the production of double-stranded viral DNA from a single-stranded DNA intermediate. This mechanism differs from that of conventional reverse transcriptase (RT) inhibitors, suggesting that HIV-1 RT might be a specific target for DCK. nih.govfrontiersin.orgconicet.gov.ar

More recently, cis-khellactone has been identified as a competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes. It exhibits an IC50 value of 3.1 ± 2.5 µM and a Ki value of 3.5 µM. mdpi.com Molecular docking and dynamics simulations have further elucidated its binding pose within the sEH active site, highlighting the critical role of the Trp336–Gln384 loop in its binding. mdpi.com Furthermore, cis-khellactone has been shown to inhibit the production of pro-inflammatory cytokines, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-4 (IL-4). mdpi.com Its anti-inflammatory action also involves suppressing proinflammatory phenotypic macrophages by promoting autophagy. researchgate.net

In cancer research, some this compound derivatives have demonstrated anti-cancer effects by inducing cell apoptosis. researchgate.net Cis-khellactone, specifically, can induce three types of programmed cell death: apoptosis, autophagy-mediated cell death, and necrosis/necroptosis, and has been observed to suppress cell growth, proliferation, and migration in various cancer cell lines. researchgate.netnih.gov For anti-platelet activating factor (PAF) activity, cis isomers at the C-3′ and C-4′ positions are more effective than trans isomers, and the acyl moiety at the C-3′ position requires an appropriate molecular size for optimal activity. jst.go.jp

Strategies for Improving Preclinical Pharmacokinetic Profiles

A significant hurdle in the preclinical development of this compound derivatives (KDs) is their often poor oral bioavailability, which can be attributed to low metabolic stability. mdpi.comnih.gov For instance, dicamphanoyl-khellactone (DCK) derivatives undergo rapid oxidation on their lipophilic camphanoyl moieties, indicating that these ester groups are primary determinants of their limited metabolic stability. nih.govnih.gov To overcome this, structural alterations in these ester moieties are being investigated to improve metabolic profiles. nih.govnih.gov The introduction of a cyano group at the C-3 site has shown promise in enhancing metabolic stability by increasing hydrophilicity. nih.gov

Preclinical pharmacokinetic studies on (3′R,4′R)-3-cyanomethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (CMDCK) have revealed moderate cell permeability, moderate oral bioavailability, and low systemic clearance, suggesting it as a promising candidate for further development. nih.gov

General strategies for enhancing the bioavailability of poorly water-soluble drugs, which are applicable to this compound, include various formulation and chemical approaches. Formulation strategies encompass micronization and particle size reduction (nanosizing), solid dispersions, cyclodextrin (B1172386) complexes, salt formation, lipid-based formulations (such as self-emulsifying drug delivery systems, microemulsions, and liposomes), lyophilization, and supercritical fluid technology. patsnap.comresearchgate.netinnovareacademics.inmedcraveonline.comnih.gov Solid dispersions, for example, improve solubility and dissolution rates by converting crystalline drugs into amorphous forms and dispersing them within hydrophilic carriers. innovareacademics.inmedcraveonline.com Lipid formulations can enhance the solubility of lipophilic drugs and facilitate lymphatic uptake, thereby bypassing first-pass metabolism. patsnap.com Chemical approaches, such as incorporating polar or ionizable groups, including prodrug design, are also explored to improve bioavailability. medcraveonline.comresearchgate.net Hydroxymethylation has also been shown to improve pharmacokinetic profiles by increasing the volume of distribution. frontiersin.org

Exploration of New Biological Activities and Therapeutic Potential in Preclinical Models

The diverse biological activities of this compound and its derivatives suggest broad therapeutic potential, prompting extensive exploration in various preclinical models. Beyond its known anti-inflammatory, antiviral, and antitumor properties, this compound is being investigated for new applications. biosynth.com

Antitumor Activity: this compound has demonstrated antitumor activity in preclinical models, inhibiting the growth of LLC mouse lung carcinoma and suppressing NCI-H460 human lung carcinoma in nude mice. kribb.re.krchemfaces.com Certain cis-khellactone derivatives with a 3′S,4′S configuration have exhibited potent cytotoxicity against human cancer cell lines, including HEPG-2 (human liver carcinoma), SGC-7901 (human gastric carcinoma), and LS174T (human colon carcinoma). dovepress.com Furthermore, (+)-4′-decanoyl-cis-khellactone and (+)-3′-decanoyl-cis-khellactone have been shown to inhibit the proliferation of breast and cervical cancer cell lines. nih.gov

Anti-HIV Activity: Dicamphanoyl-khellactone (DCK) remains a promising lead compound for anti-HIV agents, effectively inhibiting HIV-1 replication. nih.govscispace.comacs.orgnih.govconicet.gov.ar More advanced analogues, such as (3′R,4′R)-3-cyanomethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (CMDCK), have shown broad-spectrum anti-HIV activity against both wild-type and drug-resistant viral strains in CD4+ T cell lines and peripheral blood mononuclear cells. nih.gov

Anti-inflammatory Activity: Cis-khellactone's ability to inhibit soluble epoxide hydrolase (sEH) and suppress pro-inflammatory cytokines (NO, iNOS, IL-1β, IL-4) highlights its potential as an anti-inflammatory agent. mdpi.com Its mechanism also involves promoting autophagy to suppress proinflammatory phenotypic macrophages. researchgate.net

Antiplasmodial Activity: (+)-4′-Decanoyl-cis-khellactone and (+)-3′-decanoyl-cis-khellactone have exhibited notable antiplasmodial activity against Plasmodium falciparum, suggesting their potential in antimalarial drug development. chemfaces.commdpi.com

Antihypertensive Activity: this compound derivatives are recognized for their role in the endothelium-dependent vasorelaxatory effect, primarily mediated by nitric oxide (NO) synthesis and calcium channel blockade, indicating their potential in managing hypertension. mdpi.com

Multidrug Resistance Reversal: Certain this compound derivatives, particularly (±)-3′-O,4′-O-bis(3,4-dimethoxycinnamoyl)-cis-khellactone, have demonstrated significant activity in reversing P-glycoprotein (P-gp) mediated multidrug resistance, offering a new avenue for overcoming drug resistance in various diseases. mdpi.comnih.gov

Antioxidant and Antimicrobial Properties: Trans-Khellactone has been noted for its free radical scavenging (antioxidant) activity and efficacy against various bacterial strains, indicating potential applications in combating oxidative stress and microbial infections. smolecule.com

Advanced Synthetic Methodologies for Stereoisomeric Control and Scalability

The synthesis of this compound and its derivatives, particularly with precise stereoisomeric control and scalability, is crucial for their pharmaceutical development. Advanced synthetic methodologies are continually being refined to address these challenges.

Asymmetric synthesis techniques are indispensable for preparing this compound derivatives, especially given that the biological activity of many analogues, such as the anti-HIV agent 3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone, is highly stereoselective. Its diastereoisomers, for instance, are significantly less active. nih.govscispace.comacs.org Achieving efficient and selective synthesis of these complex natural products often involves multi-step strategic planning to overcome challenges related to stereochemical control and regioselectivity. openaccessjournals.com The ultimate goal of total synthesis is to precisely replicate the molecular structures of these compounds through meticulously designed chemical reactions. openaccessjournals.com

Asymmetric synthesis relies on the judicious use of chiral catalysts, auxiliaries, or reagents to induce asymmetry in a reaction, aiming to create stereocenters with high enantioselectivity. numberanalytics.com Methods for inducing asymmetry include chiral catalysis, such as asymmetric epoxidation using iminium salt catalysts, which has been applied in the synthesis of (+)-trans-khellactone. numberanalytics.comeprints-hosting.org Other approaches include the temporary incorporation of chiral auxiliaries, starting from chiral molecules found in the natural pool (chiral pool synthesis), and enzymatic resolution. numberanalytics.com

Q & A

Q. What are the key structural features of Khellactone that influence its bioactivity?

this compound’s bioactivity is highly dependent on its chiral centers (C-3′ and C-4′) and fused pyran ring. The (3′S,4′S)-cis configuration is critical for antitumor and anti-HIV activity, as demonstrated by IC50 values against cancer cell lines and viral replication assays. Methodologically, stereochemical analysis via NMR and X-ray crystallography is essential to confirm configurations .

Table 1: Structural-Activity Relationships of this compound Derivatives

DerivativeConfiguration (C-3′, C-4′)IC50 (HEPG-2)Key Activity
12e(3′S,4′S)-cis2.1 µMAntitumor
9a(3′R,4′R)-trans>50 µMInactive
Source: Adapted from .

Q. What standard methods are used to synthesize enantiomerically pure this compound derivatives?

Asymmetric catalysis using (DHQD)₂-PYR catalysts enables enantioselective synthesis of cis-Khellactone derivatives. Key steps include Sharpless epoxidation and chiral resolution via HPLC. Yield optimization requires precise control of reaction temperature (0–5°C) and solvent polarity (e.g., dichloromethane) .

Q. Which pharmacological activities of this compound are best characterized in vitro?

Well-studied activities include:

  • Antitumor : Inhibition of HEPG-2, SGC-7901, and LS174T cell proliferation (MTT assays).
  • Anti-HIV : Inhibition of HIV-1 replication (IC50 < 1 µM for select derivatives).
  • Calcium antagonism : Measured via patch-clamp electrophysiology in cardiac cells. Standard assays are detailed in and .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

Contradictions often arise from cell line-specific expression of drug efflux pumps (e.g., P-glycoprotein) or metabolic enzymes. Methodological solutions:

  • Use isogenic cell lines to control for genetic variability.
  • Conduct ATP-binding cassette (ABC) transporter inhibition assays.
  • Normalize data using protein content (Bradford assay) rather than cell count .

Q. What experimental design considerations are critical for optimizing this compound derivatives' bioavailability?

  • Lipophilicity : Adjust via O-acylation or PEGylation; measure logP values via shake-flask method.
  • Metabolic stability : Use liver microsome assays (human/rat) to identify vulnerable sites.
  • Solubility : Employ co-solvents (DMSO/PBS) and characterize via dynamic light scattering .

Table 2: Bioavailability Optimization Strategies

ParameterMethodKey Outcome
LipophilicityO-MethylationlogP reduced from 3.2 → 1.8
Metabolic StabilityCYP3A4 inhibition assayst½ increased by 40%
Source: .

Q. How do chiral impurities in this compound synthesis affect pharmacological outcomes?

Even 5% enantiomeric excess (ee) of inactive isomers (e.g., 3′R/4′R) can reduce efficacy by 50%. Mitigation strategies:

  • Use chiral stationary phases (CSPs) for HPLC purification.
  • Monitor ee via circular dichroism (CD) spectroscopy.
  • Validate purity with LC-MS/MS .

Q. What computational models are effective for predicting this compound derivatives' binding modes?

  • Molecular docking : AutoDock Vina with HIV-1 protease (PDB: 1HPV) or tubulin (PDB: 1SA0).
  • MD simulations : GROMACS with CHARMM36 force field (100 ns trajectories).
  • QSAR : 3D descriptors (e.g., CoMSIA) to correlate substituents with IC50 .

Methodological Guidelines

  • Literature Reviews : Follow PRISMA frameworks ( ) to address gaps in this compound’s mechanism of action.
  • Data Reproducibility : Document synthetic protocols per (e.g., solvent grades, catalyst loading).
  • Ethical Compliance : Obtain biosafety approval for in vivo studies ( ).

Disclaimer : Avoid citing non-peer-reviewed sources (e.g., Benchchem). All data derived from , Cochrane Handbook , and analytical chemistry protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.